molecular formula C19H21Cl3N2O3S B300945 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide

Cat. No. B300945
M. Wt: 463.8 g/mol
InChI Key: NBHOSSAVDYENTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide, also known as DRAQ5, is a fluorescent dye used for nuclear staining in live and fixed cells. It is a small molecule that binds to DNA and emits red fluorescence upon excitation. DRAQ5 has been widely used in scientific research for its unique properties and applications.

Mechanism of Action

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide binds to the minor groove of DNA and intercalates between the base pairs. It has a high affinity for DNA and is able to stain the nucleus of live and fixed cells. 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide emits red fluorescence upon excitation, which allows for easy visualization of the DNA content in cells.
Biochemical and Physiological Effects:
2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide is a non-toxic dye that does not affect cell viability or function. It does not interfere with DNA replication or transcription and is compatible with various fixation and permeabilization protocols. 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide has been shown to be a reliable nuclear stain for various cell types and tissues.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide for lab experiments include its high affinity for DNA, non-toxicity, and compatibility with various protocols. Its red fluorescence also allows for easy visualization of the DNA content in cells. However, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide has limitations in terms of its spectral properties, which may interfere with other fluorescent dyes. It also has a relatively low signal-to-noise ratio, which may affect the accuracy of quantitative analysis.

Future Directions

For the use of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide in scientific research include the development of new derivatives with improved spectral properties and higher affinity for DNA. There is also potential for the use of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide in live animal imaging and drug discovery. Further studies are needed to explore the full potential of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide in various applications and to optimize its use in lab experiments.
Conclusion:
In conclusion, 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide is a fluorescent dye that has been widely used in scientific research for its ability to stain the nucleus of live and fixed cells. Its unique properties and applications have made it a valuable tool for various experiments and assays. Further studies are needed to fully explore the potential of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide in scientific research and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide involves the reaction of 3,4-dichlorobenzyl chloride with N,N-diethylacetamide in the presence of a base, followed by the reaction with 4-chlorobenzenesulfonyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide has been extensively used in scientific research for its ability to stain the nucleus of live and fixed cells. It is commonly used in fluorescence microscopy, flow cytometry, and high-content screening to visualize the DNA content and cell cycle stage of cells. 2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide has also been used in various applications such as cell proliferation assays, apoptosis assays, and DNA damage assays.

properties

Product Name

2-[[(4-chlorophenyl)sulfonyl](3,4-dichlorobenzyl)amino]-N,N-diethylacetamide

Molecular Formula

C19H21Cl3N2O3S

Molecular Weight

463.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N,N-diethylacetamide

InChI

InChI=1S/C19H21Cl3N2O3S/c1-3-23(4-2)19(25)13-24(12-14-5-10-17(21)18(22)11-14)28(26,27)16-8-6-15(20)7-9-16/h5-11H,3-4,12-13H2,1-2H3

InChI Key

NBHOSSAVDYENTH-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC)C(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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